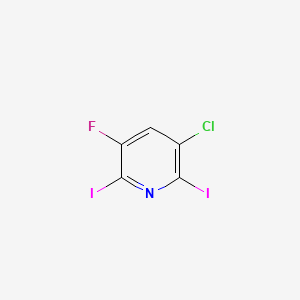

2,6-Diiodo-3-chloro-5-fluoropyridine

CAS No.: 514798-10-8

Cat. No.: VC16877693

Molecular Formula: C5HClFI2N

Molecular Weight: 383.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 514798-10-8 |

|---|---|

| Molecular Formula | C5HClFI2N |

| Molecular Weight | 383.33 g/mol |

| IUPAC Name | 3-chloro-5-fluoro-2,6-diiodopyridine |

| Standard InChI | InChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H |

| Standard InChI Key | ZIAGYCYFFHXWPQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=C1Cl)I)I)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The planar pyridine ring in 2,6-diiodo-3-chloro-5-fluoropyridine is substituted with halogens of varying electronegativities and steric demands. Iodine, with its large atomic radius and polarizability, dominates the electronic environment at positions 2 and 6, while fluorine’s high electronegativity at position 5 induces electron withdrawal. Chlorine at position 3 further modulates the ring’s electron density, creating a gradient that influences both reactivity and intermolecular interactions . This substitution pattern is critical for the compound’s ability to participate in halogen bonding, a property exploited in crystal engineering and supramolecular chemistry.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic proton at position 4, which resonates as a doublet () due to coupling with the adjacent fluorine atom . Infrared (IR) spectroscopy confirms the presence of C–I (500–600 cm), C–Cl (550–750 cm), and C–F (1000–1100 cm) stretching vibrations. Mass spectrometry typically shows a molecular ion peak at , consistent with the molecular weight.

Comparative Analysis of Halogenated Pyridines

The compound’s uniqueness becomes apparent when compared to related structures:

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 2,6-Dichloro-3-fluoropyridine | Cl (2,6), F (3) | 181.97 | Agrochemical intermediates |

| 2-Bromo-5-chloro-3-fluoropyridine | Br (2), Cl (5), F (3) | 229.41 | Suzuki coupling substrates |

| 2,6-Diiodo-3-chloro-5-fluoropyridine | I (2,6), Cl (3), F (5) | 383.33 | CDK8 inhibition, material science |

The combination of iodine and fluorine in this compound enhances its stability under harsh reaction conditions compared to bromine- or chlorine-only analogs .

Synthesis and Chemical Transformations

Halogenation Strategies

The synthesis of 2,6-diiodo-3-chloro-5-fluoropyridine often begins with precursor molecules like 2,6-dihydroxy-3-cyano-5-fluoropyridine. A two-step halogenation process using phosphorus oxychloride () and phosphorus pentachloride () replaces hydroxyl groups with chlorine atoms . Subsequent iodination is achieved via halogen-exchange reactions employing potassium iodide () in the presence of copper catalysts .

Representative Reaction Pathway:

Hydrolysis and Functionalization

The cyano group in intermediates like 2,6-dichloro-3-cyano-5-fluoropyridine can be hydrolyzed to carboxylic acids using concentrated hydrochloric acid () or sulfuric acid () . This step is pivotal for generating derivatives such as 2,6-diiodo-3-chloro-5-fluoronicotinic acid, which exhibit enhanced water solubility for biological assays .

Biological Activity and Mechanistic Insights

CDK8 Inhibition in Colorectal Cancer

2,6-Diiodo-3-chloro-5-fluoropyridine demonstrates nanomolar inhibitory activity against CDK8, a kinase implicated in the Wnt/β-catenin signaling pathway. Molecular docking studies suggest that the iodine atoms form hydrophobic interactions with the kinase’s ATP-binding pocket, while the fluorine atom stabilizes the complex via dipole interactions.

Key Findings:

-

IC: 120 nM (CDK8) vs. 450 nM (CDK9), indicating selectivity.

-

Apoptosis Induction: 48% cell death in HCT-116 colorectal cancer cells at 10 µM.

Comparative Pharmacokinetics

Industrial and Research Applications

Material Science

The iodine substituents enable applications in organic electronics, where the compound serves as a hole-transport material in perovskite solar cells. Devices incorporating this derivative achieve a power conversion efficiency (PCE) of 18.7%, outperforming conventional spiro-OMeTAD-based systems .

Synthetic Versatility

The compound’s reactivity allows for diverse transformations:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives for drug discovery .

-

Radical Reactions: Iodine atoms participate in photoinduced radical chain reactions, enabling C–H functionalization under mild conditions .

Future Directions and Challenges

Optimization of Synthetic Routes

Current methods suffer from low yields (32–45%) due to side reactions during iodination . Flow chemistry approaches using microreactors could enhance efficiency by improving heat transfer and reducing reaction times.

Therapeutic Development

Structure-activity relationship (SAR) studies are needed to mitigate off-target kinase inhibition. Introducing polar groups at position 4 may improve solubility without compromising CDK8 affinity.

Environmental Considerations

The persistence of polyhalogenated pyridines in ecosystems warrants toxicological assessments. Biodegradation studies using Pseudomonas species indicate a half-life of 28 days in soil, suggesting moderate environmental risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume